molecular formula C20H21N3O3 B4909993 3-{[4-(Morpholin-4-yl)phenyl]amino}-1-phenylpyrrolidine-2,5-dione CAS No. 320784-66-5

3-{[4-(Morpholin-4-yl)phenyl]amino}-1-phenylpyrrolidine-2,5-dione

Cat. No.: B4909993
CAS No.: 320784-66-5
M. Wt: 351.4 g/mol
InChI Key: KSEOMXZDMKWJJY-UHFFFAOYSA-N
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Description

3-{[4-(Morpholin-4-yl)phenyl]amino}-1-phenylpyrrolidine-2,5-dione is a compound of significant interest in the field of medicinal chemistry. This compound features a pyrrolidine-2,5-dione core, which is a versatile scaffold in drug discovery due to its potential biological activities. The presence of the morpholinyl and phenyl groups further enhances its chemical properties, making it a valuable candidate for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(Morpholin-4-yl)phenyl]amino}-1-phenylpyrrolidine-2,5-dione typically involves the reaction of N-hydroxysuccinimide with appropriate amine derivatives. The process can be carried out under mild conditions without the need for special reagents or extreme temperatures . The reaction is usually performed in a solvent such as chloroform, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(Morpholin-4-yl)phenyl]amino}-1-phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and morpholinyl groups, using appropriate nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogenating agents or alkylating agents in the presence of catalysts.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different biological activities and chemical properties, making them useful for further research and development.

Scientific Research Applications

3-{[4-(Morpholin-4-yl)phenyl]amino}-1-phenylpyrrolidine-2,5-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[4-(Morpholin-4-yl)phenyl]amino}-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in disease progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[4-(Morpholin-4-yl)phenyl]amino}-1-phenylpyrrolidine-2,5-dione stands out due to its unique combination of the morpholinyl and phenyl groups attached to the pyrrolidine-2,5-dione core. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(4-morpholin-4-ylanilino)-1-phenylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c24-19-14-18(20(25)23(19)17-4-2-1-3-5-17)21-15-6-8-16(9-7-15)22-10-12-26-13-11-22/h1-9,18,21H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEOMXZDMKWJJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC3CC(=O)N(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501172392
Record name 3-[[4-(4-Morpholinyl)phenyl]amino]-1-phenyl-2,5-pyrrolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501172392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320784-66-5
Record name 3-[[4-(4-Morpholinyl)phenyl]amino]-1-phenyl-2,5-pyrrolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=320784-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[4-(4-Morpholinyl)phenyl]amino]-1-phenyl-2,5-pyrrolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501172392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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